Diethyl aspartate

Chiral Chemistry Analytical Chemistry Peptide Synthesis

Diethyl L-aspartate (CAS 13552-87-9) is the L-enantiomer of the diethyl ester of aspartic acid, a proteinogenic amino acid. It is characterized as a chiral building block with a molecular weight of 189.21 g/mol and a defined stereochemistry.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 13552-87-9
Cat. No. B079729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl aspartate
CAS13552-87-9
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)N
InChIInChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1
InChIKeyHMNXRLQSCJJMBT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl L-aspartate 13552-87-9: Baseline Specifications for Chiral Procurement


Diethyl L-aspartate (CAS 13552-87-9) is the L-enantiomer of the diethyl ester of aspartic acid, a proteinogenic amino acid [1]. It is characterized as a chiral building block with a molecular weight of 189.21 g/mol and a defined stereochemistry . This compound is distinct from its racemic counterpart (DL-aspartate, CAS 43101-48-0) and other analogs like the D-enantiomer, primarily due to its specific optical rotation and its utility in synthesizing chiral intermediates that mirror natural biological systems [1].

Chiral building block for asymmetric synthesis workflows
L-enantiomer ensures stereochemical control, distinct from racemic DL-form
Supports preparation of chiral intermediates for research models

Why Diethyl L-aspartate Cannot Be Substituted by Racemic or Other Ester Analogs


Substituting Diethyl L-aspartate with its racemic DL-form or other ester analogs introduces significant and quantifiable performance and handling differences. The racemic mixture (DL-aspartate) does not possess the same chiral properties, which can lead to different outcomes in asymmetric synthesis and biological interactions [1]. Furthermore, even seemingly minor structural changes, such as using dimethyl instead of diethyl esters, result in different physicochemical properties including molecular weight, lipophilicity (LogP), and environmental stability, which directly impact their behavior as synthetic intermediates and their environmental fate .

Racemate DL-aspartate lacks stereochemical control; asymmetric synthesis outcomes may shift.
Ester analog Dimethyl esters differ in lipophilicity and stability profiles, altering reaction partitioning and environmental fate.
Ester variation Different ester groups change physicochemical properties, potentially impacting intermediate reactivity.

Quantitative Evidence: Differentiating Diethyl L-aspartate from Closest Analogs


Chiral Identity: Specific Optical Rotation vs. DL-Racemate

Diethyl L-aspartate (CAS 13552-87-9) exhibits a specific optical rotation, a key differentiator from its racemic mixture, Diethyl DL-aspartate (CAS 43101-48-0). The L-enantiomer has a quantifiable positive optical rotation, while the racemic mixture is optically inactive. This confirms the compound's chiral purity and suitability for stereoselective applications [1].

Chiral identity
Head-to-head
+7.0 to +9.0 deg (L) vs ~0 deg (racemic)
Supports stereochemical purity verification for asymmetric synthesis.
Data to verify with certificate of analysis.
Chiral Chemistry Analytical Chemistry Peptide Synthesis

Environmental Fate: Atmospheric Stability Compared to Dimethyl Ester

Diethyl L-aspartate has a shorter estimated atmospheric half-life compared to its dimethyl ester analog. This indicates a faster degradation rate via reaction with photochemically produced hydroxyl radicals, a key factor in environmental persistence modeling .

Atmospheric stability
Context-dependent
0.339 days (diethyl) vs 0.373 days (dimethyl)
Faster degradation profile relevant to environmental fate assessment.
Estimated from EPI Suite; confirm experimentally.
Environmental Chemistry Degradation Kinetics Risk Assessment

Physicochemical Profile: LogP and Molecular Weight vs. Dimethyl Aspartate

The diethyl ester of L-aspartate is more lipophilic and has a higher molecular weight than its dimethyl ester counterpart. The increased LogP value of 0.91 for the diethyl ester, compared to an estimated XLogP3-AA of -0.9 for dimethyl L-aspartate, indicates a significantly higher affinity for non-polar environments, which can influence membrane permeability and extraction efficiency [1].

Lipophilicity
Reported
LogP 0.91 (diethyl) vs -0.9 (dimethyl)
Higher lipophilicity influences organic-phase reaction suitability.
In silico values; experimental validation recommended.
Medicinal Chemistry Lipophilicity ADME Properties

Validated Application Scenarios for Diethyl L-aspartate Procurement


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Diethyl L-aspartate's defined positive optical rotation makes it the preferred starting material for the stereoselective synthesis of chiral pharmaceutical intermediates, where the use of racemic DL-aspartate would yield a mixture of diastereomers, complicating purification and reducing yield [1].

Synthesis of Biodegradable Poly(aspartic acid) Polymers

The diethyl ester serves as a monomer for the enzymatic synthesis of poly(aspartic acid) (PAA) [1]. Its specific reactivity profile, as demonstrated by studies showing high regioselectivity in enzymatic polymerization (yielding ~95% α-linked polymers), is crucial for obtaining polymers with desired properties for drug delivery and regenerative medicine applications [2].

Development of Enzyme Inhibitors and Bioactive Molecules

This compound is a key intermediate in the development of enzyme inhibitors, such as those targeting aspartate transcarbamoylase (ATCase) [1]. The ability to selectively modify its α- and β-ester groups allows for the systematic exploration of structure-activity relationships (SAR) and the creation of potent, selective bioactive molecules [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Stereochemical purity (L-enantiomer)
Confirm optical rotation identity and enantiomeric excess
Enzymatic polymerization for poly(aspartic acid) research
Regioselectivity of α/β ester reactivity
Verify α-linked polymer formation and regioselectivity
Enzyme inhibitor development (e.g., ATCase inhibitors)
Selective α/β ester group modification
Structure-activity relationship profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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